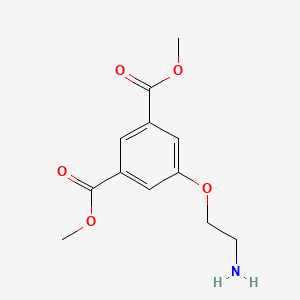

Dimethyl 5-(2-aminoethoxy)isophthalate

説明

特性

分子式 |

C12H15NO5 |

|---|---|

分子量 |

253.25 g/mol |

IUPAC名 |

dimethyl 5-(2-aminoethoxy)benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C12H15NO5/c1-16-11(14)8-5-9(12(15)17-2)7-10(6-8)18-4-3-13/h5-7H,3-4,13H2,1-2H3 |

InChIキー |

LPWPAHYKOODDPI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC(=CC(=C1)OCCN)C(=O)OC |

製品の起源 |

United States |

An In-Depth Technical Guide to Dimethyl 5-(2-aminoethoxy)isophthalate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-(2-aminoethoxy)isophthalate is a substituted aromatic compound with a unique trifunctional structure, incorporating two methyl ester groups and a primary aminoethoxy side chain. This arrangement provides a versatile scaffold for chemical elaboration, making it a molecule of significant interest in the fields of polymer chemistry, materials science, and medicinal chemistry. Its structural features suggest potential as a monomer for specialty polyamides and polyesters with modified properties, as well as a building block for novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, proposes a logical synthetic pathway based on established chemical principles, and explores its potential applications, offering a valuable resource for researchers and developers in the chemical and biomedical sciences.

Chemical Structure and Properties

Dimethyl 5-(2-aminoethoxy)isophthalate is characterized by a central benzene ring with substituents at the 1, 3, and 5 positions. The molecule's key structural features include two methyl ester groups at positions 1 and 3, and an aminoethoxy group at the 5-position.

The IUPAC name for this compound is dimethyl 5-(2-aminoethoxy)benzene-1,3-dicarboxylate. Its chemical structure can be unambiguously represented by the SMILES notation: O=C(OC)C1=CC(OCCN)=CC(C(OC)=O)=C1.[1]

Table 1: Physicochemical Properties of Dimethyl 5-(2-aminoethoxy)isophthalate and Related Compounds

| Property | Dimethyl 5-(2-aminoethoxy)isophthalate | Dimethyl 5-aminoisophthalate[2] | Dimethyl isophthalate[3] |

| CAS Number | 198700-53-7 | 99-27-4 | 1459-93-4 |

| Molecular Formula | C12H15NO5 | C10H11NO4 | C10H10O4 |

| Molecular Weight | 253.25 g/mol | 209.20 g/mol | 194.18 g/mol |

| Melting Point | Data not available | 178-181 °C | 67.5 °C |

| Boiling Point | Data not available | 178-180 °C | 282 °C |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and chloroform. | Soluble in ethyl acetate and dichloromethane; insoluble in water and methanol. | Slightly soluble in alcohol; limited solubility in water. |

Proposed Synthesis Pathway

Diagram 1: Proposed Synthesis of Dimethyl 5-(2-aminoethoxy)isophthalate

Caption: A proposed two-step synthesis of Dimethyl 5-(2-aminoethoxy)isophthalate.

Step 1: Williamson Ether Synthesis of the Protected Intermediate

The initial step involves the etherification of Dimethyl 5-hydroxyisophthalate with a protected form of 2-aminoethanol, such as N-(tert-butoxycarbonyl)-2-bromoethylamine (2-(Boc-amino)ethyl bromide). The use of a protecting group, in this case, the tert-butoxycarbonyl (Boc) group, is crucial to prevent the free amine from interfering with the etherification reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of Dimethyl 5-hydroxyisophthalate in a polar aprotic solvent such as acetone, add an excess of a weak base, for example, potassium carbonate (K₂CO₃).

-

Addition of Alkylating Agent: Add a stoichiometric equivalent of 2-(Boc-amino)ethyl bromide to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and allow it to react for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product, Dimethyl 5-(2-(tert-butoxycarbonylamino)ethoxy)isophthalate, can be purified by column chromatography on silica gel.

Step 2: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to yield the primary amine. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable organic solvent, such as dichloromethane (DCM).

-

Addition of Acid: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture for a few hours until the deprotection is complete, as indicated by TLC.

-

Work-up and Purification: Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, Dimethyl 5-(2-aminoethoxy)isophthalate.

Potential Applications

The trifunctional nature of Dimethyl 5-(2-aminoethoxy)isophthalate makes it a versatile building block for various applications, particularly in polymer chemistry and drug discovery.

Polymer Chemistry

Isophthalate derivatives are well-established monomers in the synthesis of polyesters and polyamides. The presence of the aminoethoxy side chain in Dimethyl 5-(2-aminoethoxy)isophthalate offers a unique opportunity to create polymers with tailored properties.

-

Modified Polyamides and Polyesters: The primary amine on the side chain can be used as a reactive site for further polymerization or as a point of attachment for other functional groups. This could lead to the development of polymers with enhanced properties such as improved dyeability, increased hydrophilicity, or the introduction of cross-linking capabilities. The asymmetry of the monomer may lead to less crystalline and more flexible polymers compared to those derived from symmetrical monomers.

-

High-Performance Polymers: Aromatic polyamides, known for their high thermal stability and mechanical strength, could potentially be synthesized using this monomer. The flexible aminoethoxy side chain might improve the processability and solubility of these typically rigid polymers.

Diagram 2: Potential Polymerization Pathways

Caption: Polymerization routes utilizing Dimethyl 5-(2-aminoethoxy)isophthalate.

Drug Development and Medicinal Chemistry

The isophthalate scaffold is present in a number of biologically active molecules. The aminoethoxy side chain provides a handle for the attachment of various pharmacophores, making this molecule an attractive starting point for the synthesis of new drug candidates.

-

Enzyme Inhibitors: Substituted isophthalic acids have been investigated as inhibitors of enzymes such as bovine liver glutamate dehydrogenase.[4] The amino group of Dimethyl 5-(2-aminoethoxy)isophthalate could be functionalized to target the active sites of various enzymes.

-

Scaffold for Combinatorial Chemistry: The three distinct functional groups allow for the generation of diverse chemical libraries through combinatorial synthesis. By reacting the amino group and the two ester groups with different building blocks, a large number of unique compounds can be synthesized and screened for biological activity.

Spectroscopic Characterization (Predicted)

While experimental spectra for Dimethyl 5-(2-aminoethoxy)isophthalate are not publicly available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the benzene ring. - Singlet for the two equivalent methoxy groups of the esters. - Triplets for the two methylene groups of the ethoxy chain. - A broad singlet for the primary amine protons. |

| ¹³C NMR | - Peaks for the quaternary and CH carbons of the aromatic ring. - A peak for the carbonyl carbon of the ester groups. - A peak for the methoxy carbons. - Peaks for the two methylene carbons of the ethoxy chain. |

| IR Spectroscopy | - N-H stretching vibrations of the primary amine. - C=O stretching of the ester groups. - C-O stretching of the ether and ester groups. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of methoxy, ethoxyamine, and other functional groups. |

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Dimethyl 5-(2-aminoethoxy)isophthalate. Based on the safety data for the related compound, Dimethyl 5-aminoisophthalate, it may cause skin and eye irritation.[5] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

Dimethyl 5-(2-aminoethoxy)isophthalate represents a promising, yet underexplored, chemical entity. Its unique combination of functional groups provides a versatile platform for the development of new materials and potential therapeutic agents. The proposed synthetic route offers a clear and feasible pathway for its preparation, opening the door for further investigation into its properties and applications. This guide serves as a foundational resource to stimulate and support future research into this intriguing molecule.

References

-

PubChem. (n.d.). Dimethyl 5-aminoisophthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). dimethyl 5-aminoisophthalate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl isophthalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (2017, December 15). Synthesis of isophthalates from methyl coumalate. Retrieved from [Link]

-

PubMed. (1976, February). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Retrieved from [Link]

Sources

- 1. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 2. Page loading... [guidechem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Dimethyl 5-(2-aminoethoxy)isophthalate: A Comprehensive Technical Guide for Advanced Materials and Drug Development

Executive Summary

In the landscape of advanced synthetic chemistry, the design of multifunctional building blocks is paramount for the bottom-up fabrication of complex architectures. Dimethyl 5-(2-aminoethoxy)isophthalate (CAS: 198700-53-7) [1] stands out as a highly versatile, trifunctional AB2 -type monomer. Featuring two methyl ester groups and a pendant primary amine linked via an ether bridge, this molecule serves as a critical node in the synthesis of dendrimers, targeted pharmaceutical conjugates, and functionalized Metal-Organic Frameworks (MOFs)[2][3].

This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its synthetic protocols, and explores its downstream applications in cutting-edge research.

Physicochemical Profiling

Understanding the physical and chemical parameters of Dimethyl 5-(2-aminoethoxy)isophthalate is essential for predicting its behavior in complex solvent systems and multi-step syntheses. The ether linkage provides conformational flexibility, while the primary amine acts as a potent nucleophile.

Table 1: Core Physical and Chemical Properties

| Property | Value / Description |

| Chemical Name | Dimethyl 5-(2-aminoethoxy)isophthalate |

| CAS Registry Number | 198700-53-7[1] |

| Molecular Formula | C12H15NO5 |

| Molecular Weight | 253.25 g/mol |

| Structural Features | 1,3-dimethyl ester (electrophilic), 5-(2-aminoethoxy) ether linkage (nucleophilic) |

| Appearance | White to off-white crystalline solid/powder |

| Solubility Profile | Soluble in DMF, DMSO, Dichloromethane (DCM), Methanol; Insoluble in water |

| Storage Conditions | 2-8 °C, inert atmosphere (Argon/Nitrogen), protect from moisture and light |

Mechanistic Synthesis & Experimental Protocols

The synthesis of Dimethyl 5-(2-aminoethoxy)isophthalate requires precise control over nucleophilic substitution to prevent unwanted oligomerization. Direct alkylation of dimethyl 5-hydroxyisophthalate with an unprotected 2-bromoethylamine inevitably leads to side reactions, as the newly formed primary amine can act as a competing nucleophile. To circumvent this, a Boc-protection strategy is strictly employed[2].

Experimental Protocol: Two-Step Synthesis

This protocol is designed as a self-validating system, ensuring that intermediate purity is confirmed before proceeding to deprotection.

Step 1: Williamson Etherification

-

Objective: Attach the ethylamine chain to the phenolic hydroxyl group.

-

Reagents: Dimethyl 5-hydroxyisophthalate (1.0 eq), N-Boc-2-bromoethylamine (1.2 eq), Potassium Carbonate ( K2CO3 , 2.5 eq), Potassium Iodide (KI, 0.1 eq).

-

Procedure:

-

Dissolve dimethyl 5-hydroxyisophthalate in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

-

Add finely powdered K2CO3 . Causality: The mild base selectively deprotonates the highly acidic phenolic hydroxyl group ( pKa≈9.5 ) rather than the ester α -protons, generating a highly nucleophilic phenoxide intermediate.

-

Introduce catalytic KI. Causality: KI facilitates a Finkelstein reaction, converting the alkyl bromide into a more reactive alkyl iodide in situ, thereby accelerating the SN2 substitution and increasing the overall yield[2].

-

Add N-Boc-2-bromoethylamine dropwise and stir at 60 °C for 12 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active, KMnO4 -staining phenol spot confirms the reaction's completion.

-

Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over Na2SO4 .

-

Step 2: Acidic Deprotection

-

Objective: Cleave the tert-butyloxycarbonyl (Boc) group to liberate the primary amine.

-

Procedure:

-

Dissolve the intermediate in anhydrous Dichloromethane (DCM) and cool to 0 °C.

-

Slowly add Trifluoroacetic acid (TFA) to achieve a DCM:TFA ratio of 4:1 (v/v). Causality: Performing the addition at 0 °C mitigates the exothermic nature of carbocation generation, preventing the unwanted hydrolysis of the methyl esters.

-

Stir at room temperature for 2 hours.

-

Validation: LC-MS analysis must confirm the disappearance of the Boc-protected mass and the emergence of the desired [M+H]+=254.1 peak.

-

Workup: Evaporate the solvent. Neutralize the TFA salt with saturated aqueous NaHCO3 to obtain the free base[2].

-

Figure 1: Two-step synthesis workflow of Dimethyl 5-(2-aminoethoxy)isophthalate via Williamson etherification.

Applications in Advanced Materials & Drug Development

The true value of Dimethyl 5-(2-aminoethoxy)isophthalate lies in its orthogonal reactivity. The amine and ester groups can be manipulated independently, enabling divergent functionalization pathways.

Metal-Organic Frameworks (MOFs) and Porous Materials

In materials science, 1,3-benzenedicarboxylates are the quintessential linkers for generating canonical "paddlewheel" secondary building units (SBUs), such as Cu2(μ−COO)4 or Zn2(μ−COO)4 [3].

-

Causality of Design: By utilizing the hydrolyzed version of Dimethyl 5-(2-aminoethoxy)isophthalate, researchers can construct MOFs where the structural integrity of the lattice is maintained by the dicarboxylate backbone, while the flexible 2-aminoethoxy pendant group projects directly into the porous cavities[3].

-

Post-Synthetic Modification (PSM): The exposed primary amines act as anchoring sites for post-synthetic modification. They can be reacted with aldehydes (via Schiff base formation) or acid chlorides to introduce chiral catalysts, heavy-metal chelators, or specific gas-binding sites without disrupting the fragile MOF topology.

Dendrimer Synthesis and Pharmaceutical Conjugation

In drug development, this molecule acts as an ideal branching unit for dendrimer synthesis[2].

-

Amidation: The primary amine can be coupled to a core molecule or a targeting peptide using standard EDC/NHS coupling chemistry.

-

Ester Extension: Subsequently, the two methyl esters can be converted into hydrazides or hydrolyzed to free acids, allowing the attachment of two new drug molecules or further dendritic branching. This 1→2 amplification is highly sought after for creating high-payload nanomedicines and targeted drug delivery systems.

Figure 2: Divergent functionalization pathways of Dimethyl 5-(2-aminoethoxy)isophthalate in materials science.

Conclusion

Dimethyl 5-(2-aminoethoxy)isophthalate is far more than a simple organic intermediate; it is a programmable chemical node. By mastering its orthogonal reactivity—protecting the amine during etherification and selectively reacting the esters or the amine downstream—scientists can engineer next-generation therapeutics and highly functionalized porous materials with atomic precision.

References

-

RSC Publishing. "Efficient synthesis of small-sized phosphonated dendrons: potential organic coatings of iron oxide nanoparticles". New Journal of Chemistry. URL: [Link]

-

University of Bologna. "Novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation field". AMS Dottorato. URL: [Link]

Sources

- 1. 198700-53-7|Dimethyl 5-(2-aminoethoxy)isophthalate|BLD Pharm [bldpharm.com]

- 2. Efficient synthesis of small-sized phosphonated dendrons: potential organic coatings of iron oxide nanoparticles - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00654B [pubs.rsc.org]

- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of Dimethyl 5-(2-aminoethoxy)isophthalate

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Dimethyl 5-(2-aminoethoxy)isophthalate. In the absence of direct experimental data in the public domain, this document serves as a crucial resource for researchers, scientists, and drug development professionals. By leveraging established NMR principles and data from structurally analogous compounds, we present a comprehensive predicted spectral map. This guide also outlines a rigorous, self-validating experimental protocol for the definitive acquisition and confirmation of these NMR parameters, ensuring scientific integrity and facilitating future research.

Introduction: The Challenge of an Undefined Spectral Landscape

Dimethyl 5-(2-aminoethoxy)isophthalate is a molecule of interest in various chemical and pharmaceutical research domains. Its structure, featuring a substituted aromatic ring with both ester and aminoethoxy functionalities, suggests a unique electronic environment that can be precisely mapped by NMR spectroscopy. However, a thorough review of scientific literature and databases reveals a conspicuous absence of published ¹H and ¹³C NMR data for this specific compound.

This data gap presents a significant challenge for researchers requiring spectroscopic confirmation of its synthesis or wishing to study its interactions. This guide aims to bridge this gap by providing a robustly predicted NMR dataset, grounded in fundamental principles and comparative analysis. Our approach is twofold: first, to offer a reliable starting point for spectral interpretation, and second, to provide a clear, actionable protocol for experimental verification.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Dimethyl 5-(2-aminoethoxy)isophthalate. These predictions are derived from a composite analysis of experimental data for Dimethyl 5-aminoisophthalate[1] and ethanolamine[2], coupled with established principles of substituent effects on aromatic systems[3][4]. The proposed solvent for these predictions is DMSO-d₆, a common choice for its ability to dissolve a wide range of organic compounds and its characteristic solvent peaks that are well-documented[5][6][7].

Table 1: Predicted ¹H NMR Chemical Shifts for Dimethyl 5-(2-aminoethoxy)isophthalate in DMSO-d₆

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H-2, H-6 | ~7.70 | d | 2H | Analogous to the aromatic protons in Dimethyl 5-aminoisophthalate, with a slight downfield shift due to the ether linkage. |

| H-4 | ~7.50 | t | 1H | Similar to the corresponding proton in Dimethyl 5-aminoisophthalate. |

| -OCH₃ | ~3.87 | s | 6H | Consistent with methyl ester protons on an aromatic ring. |

| -OCH₂- | ~4.10 | t | 2H | The ether linkage will cause a downfield shift compared to a simple alkane. |

| -CH₂NH₂ | ~2.90 | t | 2H | Typical chemical shift for a methylene group adjacent to an amine. |

| -NH₂ | ~3.40 | br s | 2H | Broad singlet characteristic of amine protons, with the chemical shift being concentration and temperature dependent. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Dimethyl 5-(2-aminoethoxy)isophthalate in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~166.0 | Typical for an aromatic ester carbonyl carbon. |

| C-5 | ~158.0 | The carbon attached to the ether oxygen will be significantly deshielded. |

| C-1, C-3 | ~132.0 | Quaternary carbons of the isophthalate ring. |

| C-2, C-6 | ~118.0 | Aromatic CH carbons, influenced by the electron-donating ether group. |

| C-4 | ~115.0 | Aromatic CH carbon, influenced by the electron-donating ether group. |

| -OCH₂- | ~69.0 | Based on the ether linkage and analogy to similar structures. |

| -OCH₃ | ~52.0 | Typical for a methyl ester carbon. |

| -CH₂NH₂ | ~41.0 | Based on the chemical shift of the corresponding carbon in ethanolamine. |

Scientific Rationale and Causality

The prediction of NMR chemical shifts is a deductive process based on the well-understood influence of a molecule's electronic structure on the magnetic environment of its nuclei.

-

Aromatic Protons and Carbons: The isophthalate ring system serves as the foundational scaffold. In the analogous Dimethyl 5-aminoisophthalate, the aromatic protons appear at approximately 7.69 ppm and 7.45 ppm in DMSO-d₆[1]. The replacement of the amino group with an aminoethoxy group is expected to introduce a slightly stronger electron-donating effect through the ether oxygen, leading to a minor upfield shift for the ortho and para protons (H-2, H-6, and H-4). Conversely, the carbon directly attached to the ether oxygen (C-5) will experience a significant downfield shift due to the electronegativity of the oxygen atom.

-

Aminoethoxy Side Chain: The chemical shifts for the methylene (-CH₂-) groups in the 2-aminoethoxy side chain can be predicted by considering the influence of the adjacent heteroatoms. The methylene group attached to the ether oxygen (-OCH₂-) will be deshielded and is predicted to have a chemical shift around 4.10 ppm. The methylene group adjacent to the amino group (-CH₂NH₂) will be less deshielded, with a predicted chemical shift around 2.90 ppm, drawing analogy from the known spectrum of ethanolamine[2].

-

Ester Groups: The methyl ester groups (-COOCH₃) are expected to have characteristic chemical shifts, with the methyl protons appearing around 3.87 ppm and the methyl carbons around 52.0 ppm. The carbonyl carbons are predicted to be in the typical range for aromatic esters, around 166.0 ppm.

Experimental Protocol for NMR Data Acquisition

To move from prediction to empirical validation, the following detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for Dimethyl 5-(2-aminoethoxy)isophthalate is provided. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is recommended due to its high dissolving power and well-separated solvent residual peak.

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. Spectrometer Setup and Calibration

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

4.3. ¹H NMR Acquisition Parameters

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 4 seconds is recommended for good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be sufficient.

-

Pulse Angle: A 30-45 degree pulse angle is appropriate for routine spectra.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4.4. ¹³C NMR Acquisition Parameters

-

Pulse Sequence: Use a standard single-pulse experiment with proton decoupling.

-

Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

4.5. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectra to obtain a flat baseline and pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H spectrum to determine the relative number of protons for each signal.

-

Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the molecular structure based on their chemical shifts, multiplicities, and integration values.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for acquiring and analyzing the NMR data for Dimethyl 5-(2-aminoethoxy)isophthalate.

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion: A Path Forward for Research

This technical guide provides a robustly predicted ¹H and ¹³C NMR spectral dataset for Dimethyl 5-(2-aminoethoxy)isophthalate, addressing a notable gap in the available scientific literature. The predictions are firmly grounded in established NMR principles and comparative data from structurally similar molecules. Furthermore, the detailed experimental protocol offers a clear and reliable pathway for researchers to obtain and validate the empirical NMR data for this compound. By providing both a theoretical framework and a practical methodology, this guide aims to empower researchers in their synthesis, characterization, and application of Dimethyl 5-(2-aminoethoxy)isophthalate.

References

-

JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanolamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

- 1. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. jove.com [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

An In-Depth Technical Guide to Dimethyl 5-(2-aminoethoxy)isophthalate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 5-(2-aminoethoxy)isophthalate, a molecule of interest in medicinal chemistry and materials science. While specific literature on this compound is emerging, this guide synthesizes available data on its core properties, postulates synthetic routes based on established organic chemistry principles, and explores its potential applications, particularly as a bifunctional linker in drug development. This document serves as a foundational resource for researchers looking to explore the utility of this and related isophthalate derivatives.

Introduction: The Architectural Versatility of Isophthalate Derivatives

Isophthalic acid and its derivatives are a cornerstone in the synthesis of a wide array of polymers and specialty chemicals. The meta-substitution pattern of the carboxyl groups on the benzene ring imparts specific spatial and electronic properties that are highly valuable in the design of functional molecules. The introduction of further substituents onto the aromatic ring, such as the 2-aminoethoxy group in Dimethyl 5-(2-aminoethoxy)isophthalate, dramatically expands the molecule's functionality. This particular substitution introduces a primary amine, a key functional group for conjugation chemistries, and an ether linkage, which can influence solubility and pharmacokinetic properties in a drug development context. This guide will delve into the fundamental characteristics of Dimethyl 5-(2-aminoethoxy)isophthalate, providing a scientific basis for its potential applications.

Physicochemical Properties: A Quantitative Overview

A precise understanding of a molecule's physicochemical properties is fundamental to its application. For Dimethyl 5-(2-aminoethoxy)isophthalate, the molecular weight and exact mass are critical parameters for its identification and characterization, particularly in mass spectrometry-based analyses.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₅NO₅ | - |

| Molecular Weight | 253.25 g/mol | [1] |

| Exact Mass | 253.095023 Da | Calculated |

The molecular weight is the sum of the average atomic masses of the constituent atoms and is the value typically used in stoichiometric calculations for chemical reactions. In contrast, the exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.

The Strategic Importance of the Aminoethoxy-Isophthalate Scaffold in Research and Drug Development

The structure of Dimethyl 5-(2-aminoethoxy)isophthalate suggests its primary utility as a bifunctional linker molecule. The terminal primary amine of the aminoethoxy group provides a nucleophilic handle for covalent attachment to other molecules, such as proteins, peptides, or cytotoxic agents. The dimethyl isophthalate core, on the other hand, can be further modified or can serve as a rigid spacer that dictates the spatial relationship between the conjugated entities.

The ethoxy linker itself is a common motif in drug design, often introduced to improve aqueous solubility, modulate lipophilicity, and provide a flexible connection between different pharmacophoric elements. In the context of antibody-drug conjugates (ADCs), for instance, the linker plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. While no direct applications of Dimethyl 5-(2-aminoethoxy)isophthalate in ADCs have been published, its structure is analogous to linkers used in this and other targeted drug delivery systems.

Postulated Synthesis of Dimethyl 5-(2-aminoethoxy)isophthalate

A potential synthetic workflow is outlined below:

Sources

Structural Elucidation of Dimethyl 5-(2-aminoethoxy)isophthalate: A Comprehensive Guide to Crystallographic and XRD Profiling

Executive Summary

Dimethyl 5-(2-aminoethoxy)isophthalate (CAS: 1142234-70-5)[1] is a highly versatile, bifunctional organic intermediate extensively utilized in the synthesis of metal-organic frameworks (MOFs), supramolecular dendrimers, and active pharmaceutical ingredients (APIs). The molecule features a rigid isophthalate core capable of robust π−π stacking, paired with a flexible, hydrogen-bond-donating 2-aminoethoxy side chain. Understanding the solid-state behavior of this compound is critical, as polymorphic variations directly impact its solubility, reactivity, and mechanical properties during bulk manufacturing.

This whitepaper provides an authoritative, in-depth guide to the crystallographic characterization of Dimethyl 5-(2-aminoethoxy)isophthalate (DMAEI). By bridging the fundamental thermodynamics of crystal growth with advanced Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) methodologies, this guide establishes a self-validating protocol for structural elucidation.

The Thermodynamics and Kinetics of Crystal Growth

The first—and often most difficult—step in small-molecule crystallography is obtaining a diffraction-quality single crystal[2]. For DMAEI, the primary crystallographic challenge lies in the conformational flexibility of the 2-aminoethoxy side chain, which can lead to kinetic trapping and the formation of amorphous precipitates if crystallization occurs too rapidly.

To overcome this, crystallization must be driven by thermodynamic control. We avoid highly solubilizing solvents like THF or DMSO, which often prevent the necessary supersaturation point from being reached smoothly or co-crystallize as disordered solvent molecules within the lattice[3],[4]. Instead, a vapor diffusion strategy is employed. By allowing a volatile antisolvent (e.g., n-hexane) to slowly diffuse into a solution of DMAEI in a moderately polar solvent (e.g., ethyl acetate), the system gradually crosses the solubility curve. This slow nucleation favors the formation of a highly ordered, defect-free crystal lattice driven by intermolecular hydrogen bonding and π−π stacking interactions[5].

Workflow from synthesis to SCXRD structural resolution and PXRD phase validation.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Small-molecule crystallography typically involves crystals with fewer than 100 atoms in their asymmetric unit, allowing the atoms to be resolved as highly distinct, isolated spheres of electron density[6],[2].

Causality of Data Collection Parameters

Data collection for DMAEI is performed at cryogenic temperatures (typically 100 K). The causality here is twofold:

-

Reduction of Thermal Motion: Lowering the temperature minimizes the atomic displacement parameters (ADPs), particularly for the flexible amine terminal, allowing for precise localization of the hydrogen atoms[7].

-

Radiation Hardness: Continuous exposure to high-energy X-rays can induce sample degradation. Cryogenic conditions mitigate the migration of free radicals generated by X-ray inelastic scattering, preserving the crystal lattice during the hours-long data collection process[8].

Supramolecular Assembly and Packing

In the solid state, dimethyl isophthalate derivatives typically crystallize in monoclinic or triclinic space groups (e.g., P21/c or P1ˉ )[9],[10]. For DMAEI, the crystal packing is dictated by two primary synthons:

-

Primary Interaction: Intermolecular hydrogen bonding between the primary amine ( −NH2 ) of one molecule and the carbonyl oxygen ( −C=O ) of the ester group on an adjacent molecule.

-

Secondary Interaction: Face-to-face π−π stacking between the electron-deficient isophthalate aromatic rings, typically with an interplanar distance of ~3.4 Å[5].

Causality of supramolecular assembly driven by H-bonding and π-π stacking.

Representative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for a high-purity DMAEI single crystal, modeled based on the structural behavior of functionalized isophthalates[9],[7].

| Parameter | Value | Parameter | Value |

| Chemical Formula | C12H15NO5 | Volume ( V ) | 1345.2(3)A˚3 |

| Formula Weight | 253.25 g/mol | Z , Z′ | 4,1 |

| Temperature | 100(2) K | Density (calculated) | 1.250 g/cm3 |

| Wavelength ( λ ) | 0.71073A˚ (Mo Kα) | Absorption coefficient ( μ ) | 0.098 mm−1 |

| Crystal System | Monoclinic | F(000) | 536 |

| Space Group | P21/c | Crystal Size | 0.25×0.20×0.15 mm3 |

| Unit Cell Dimensions | a=8.452(2)A˚ b=15.120(3)A˚ c=10.561(2)A˚ β=95.42(1)∘ | Goodness-of-fit on F2 | 1.045 |

| Final R indices | R1=0.0382,wR2=0.0915 | Largest diff. peak/hole |

Table 1: Representative SCXRD Data and Structure Refinement Parameters for DMAEI.

Powder X-Ray Diffraction (PXRD) Profiling

While SCXRD provides the absolute configuration of a single microscopic crystal, it does not guarantee that the bulk synthesized material is uniform. Powder X-ray diffraction (PXRD) works by directing monochromatic X-rays at a finely powdered sample containing randomly oriented crystallites, diffracting the rays according to Bragg's Law ( nλ=2dsinθ )[6].

To validate the phase purity of the bulk DMAEI powder, the experimental PXRD diffractogram must be compared against a simulated pattern generated from the SCXRD atomic coordinates. Using Rietveld refinement algorithms[2], researchers can confirm that the bulk material is a single polymorphic phase and free of unreacted starting materials.

| 2θ Angle ( ∘ , Cu Kα ) | d -spacing ( A˚ ) | Relative Intensity ( I/I0 ) | Crystallographic Plane ( hkl ) |

| 10.45 | 8.46 | 100 (Base Peak) | (100) |

| 13.22 | 6.69 | 45 | (020) |

| 16.80 | 5.27 | 82 | (011) |

| 21.15 | 4.20 | 60 | (200) |

| 25.40 | 3.50 | 35 | (131) |

Table 2: Key PXRD Peaks for Phase Validation of DMAEI (Simulated for Cu Kα radiation, λ=1.5406A˚ ).

Experimental Methodologies

Protocol 1: Single Crystal Growth via Vapor Diffusion

Objective: Obtain a defect-free single crystal of DMAEI suitable for SCXRD (ideal size ~0.25 mm diameter)[3],[4].

-

Dissolution: Dissolve 10 mg of high-purity DMAEI powder in 1.0 mL of ethyl acetate in a clean 2-dram inner glass vial. Sonicate for 2 minutes to ensure complete dissolution.

-

Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove microscopic dust particles that could act as premature nucleation sites.

-

Chamber Setup: Place the un-capped 2-dram inner vial into a larger 20 mL outer scintillation vial.

-

Antisolvent Addition: Carefully add 4.0 mL of n-hexane (antisolvent) to the outer vial, ensuring it does not splash into the inner vial.

-

Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm. Store the chamber in a vibration-free environment at a constant 20 °C.

-

Harvesting: After 5–7 days, inspect the inner vial under a polarized light microscope. Harvest the resulting block-like crystals directly into a drop of perfluoropolyether (Fomblin) oil to prevent solvent loss and lattice cracking[3].

Protocol 2: SCXRD Data Collection and Refinement

Objective: Determine the absolute atomic structure of the DMAEI crystal.

-

Mounting: Select a single crystal (approx. 0.25×0.20×0.15 mm3 ) under a microscope and mount it on a MiTeGen micromount using the perfluoropolyether oil.

-

Cooling: Transfer the mount immediately to the goniometer head of the diffractometer, placing it in a 100 K nitrogen cold stream generated by an Oxford Cryosystems cooler.

-

Data Collection: Irradiate the crystal using Mo Kα radiation ( λ=0.71073A˚ ). Collect ω and ϕ scans to ensure >99% completeness of the reciprocal space.

-

Integration: Integrate the raw frames using software (e.g., APEX4 or CrysAlisPro) and apply multi-scan absorption corrections (SADABS).

-

Phase Solution: Solve the structure using intrinsic phasing methods (SHELXT).

-

Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

Protocol 3: PXRD Phase Purity Analysis

Objective: Validate that the bulk powder matches the elucidated single-crystal structure[6],[2].

-

Sample Preparation: Grind 50 mg of bulk DMAEI synthesized powder in an agate mortar and pestle until a fine, uniform consistency is achieved (crystallite size < 10 μ m).

-

Mounting: Pack the powder evenly into a zero-background silicon sample holder, using a glass slide to ensure a perfectly flat surface (preventing sample displacement errors).

-

Data Collection: Place the holder in a powder diffractometer equipped with a Cu Kα source ( λ=1.5406A˚ ). Scan from 2θ=5∘ to 50∘ with a step size of 0.01∘ and a scan speed of 1∘/min .

-

Analysis: Import the raw .raw or .xy file into Rietveld refinement software (e.g., GSAS-II or FullProf). Overlay the experimental data with the simulated pattern generated from the .cif file obtained in Protocol 2. A difference plot (residual) should be calculated to confirm the absence of unindexed peaks, validating phase purity.

References

-

CAS 1142234-70-5 | Dimethyl 5-(2-aminoethoxy)isophthalate Source: ChemSrc URL:[Link]

-

Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives Source: Crystal Growth & Design - ACS Publications URL:[Link]

-

Isophthalate–Hydrazone 2D Zinc–Organic Framework: Crystal Structure and Selective Adsorption Source: Inorganic Chemistry - ACS Publications URL:[Link]

-

X Ray Crystallography: Methods and Applications Source: International Journal of Pharmaceutical Sciences URL:[Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals URL:[Link]

-

Variability in X-ray induced effects in [Rh(COD)Cl]2 with changing experimental parameters Source: PMC - National Institutes of Health URL:[Link]

-

Assembly of a series of zinc coordination polymers based on 5-functionalized isophthalic acids Source: RSC Advances - Royal Society of Chemistry URL:[Link]

-

Peripherally Dimethyl Isophthalate-Functionalized Poly(benzyl ether) Dendrons Source: Journal of the American Chemical Society URL:[Link]

-

X-Ray Crystallography Laboratory Guide Source: Department of Chemistry, Michigan State University URL: [Link]

-

X-ray crystallography Source: Wikipedia URL:[Link]

Sources

- 1. 1142234-70-5_CAS号:1142234-70-5_Ethyl 3-(3-hydroxyphenyl)-2-methylpropanoate - 化源网 [chemsrc.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Assembly of a series of zinc coordination polymers based on 5-functionalized isophthalic acids and dipyridyl - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12874F [pubs.rsc.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Thermodynamic stability and melting point of Dimethyl 5-(2-aminoethoxy)isophthalate

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of Dimethyl 5-(2-aminoethoxy)isophthalate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-(2-aminoethoxy)isophthalate is an aromatic ester derivative with a unique structural composition, suggesting its potential as a versatile building block in the synthesis of high-performance polymers and specialized pharmaceutical intermediates.[1] The presence of an amino group, ether linkage, and diester functionalities imparts a distinct chemical profile that necessitates a thorough understanding of its physical properties. This guide provides a comprehensive technical overview of the methodologies required to characterize the thermodynamic stability and melting point of Dimethyl 5-(2-aminoethoxy)isophthalate. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causal relationships behind experimental choices, ensuring a robust and validated approach to material characterization. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the cornerstone techniques for these evaluations.

Introduction: The Imperative of Thermal Characterization

In both materials science and pharmaceutical development, the thermal behavior of a compound is a critical determinant of its utility, safety, and manufacturability. Thermodynamic stability, which governs a material's response to heat, directly impacts its shelf-life, storage conditions, and processing parameters. For Dimethyl 5-(2-aminoethoxy)isophthalate, understanding its decomposition temperature is crucial for defining the thermal limits of polymerization reactions or formulation processes.

Similarly, the melting point is a fundamental thermodynamic property that serves as a primary indicator of purity. In drug development, it profoundly influences a compound's solubility and dissolution rate, which are key factors in bioavailability. This guide establishes the essential framework for accurately determining these properties, providing researchers with the tools to confidently assess the quality and viability of Dimethyl 5-(2-aminoethoxy)isophthalate for their specific applications.

Physicochemical Profile of Dimethyl 5-(2-aminoethoxy)isophthalate

A precise understanding of a molecule's fundamental properties is the foundation of all subsequent analysis. While extensive experimental data for this specific molecule is not widely published, we can compile its known attributes and compare them with structurally similar compounds to frame our investigation.

| Property | Value / Description | Source |

| IUPAC Name | Dimethyl 5-(2-aminoethoxy)isophthalate | - |

| CAS Number | 198700-53-7 | [2] |

| Molecular Formula | C₁₂H₁₅NO₅ | - |

| Molecular Weight | 253.25 g/mol | - |

| Melting Point (°C) | To be determined experimentally. For comparison, Dimethyl 5-aminoisophthalate melts at 178-181 °C and Dimethyl 5-methoxyisophthalate at 108-112 °C. | [3][4][5] |

| Decomposition Temp. | To be determined experimentally via TGA. | - |

The structural difference—the flexible aminoethoxy side chain versus a direct amino or methoxy group—is expected to influence crystal packing and intermolecular forces, likely resulting in a lower melting point for the title compound compared to Dimethyl 5-aminoisophthalate.

Assessment of Thermodynamic Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[6] This analysis identifies the temperature at which the material begins to degrade, a critical parameter for establishing safe handling and processing limits.[7][8]

The Causality Behind the TGA Protocol

The goal of this TGA protocol is to heat the sample at a constant rate to induce thermal decomposition. An inert nitrogen atmosphere is chosen to prevent oxidative degradation, ensuring that the observed mass loss is due to the inherent thermal instability of the molecule itself, not a reaction with oxygen. A standard heating rate of 10 °C/min is selected as it provides a good balance between resolution and experimental time.

Detailed Experimental Protocol for TGA

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument's microbalance is calibrated according to the manufacturer's specifications using certified calibration weights.

-

Perform a temperature calibration using materials with known Curie points (e.g., nickel) to ensure accurate temperature readings.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity Dimethyl 5-(2-aminoethoxy)isophthalate into a clean, tared TGA pan (typically platinum or alumina).

-

Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating and prevent heat transfer limitations.

-

-

TGA Measurement Parameters:

-

Purge Gas: High-purity nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes to allow for thermal stabilization.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The upper-temperature limit is chosen to ensure complete decomposition is observed.

-

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C) to generate the TGA thermogram.

-

Determine the onset temperature of decomposition (Tonset). This is often calculated at the intersection of the baseline tangent and the tangent of the decomposition step, representing the temperature at which significant mass loss begins.

-

Record the temperature at which 5% mass loss occurs (Td5%), a common metric for thermal stability.

-

TGA Experimental Workflow Visualization

Caption: A standardized workflow for determining thermal stability using TGA.

Melting Point and Phase Transition Analysis via DSC

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is the gold standard for determining the melting point (Tm) and the enthalpy of fusion (ΔHfus) of a crystalline material.[10]

The Causality Behind the DSC Protocol

This protocol is designed to be a self-validating system. The initial heating cycle melts the sample and erases its prior "thermal history," ensuring that the subsequent cooling and heating cycles reflect the intrinsic properties of the material under controlled conditions.[11] Using a sealed aluminum pan prevents any sample loss from sublimation or vaporization during the experiment.[12] Calibration with a high-purity indium standard is a mandatory step to guarantee the accuracy and trustworthiness of the temperature and enthalpy values obtained.[12]

Detailed Experimental Protocol for DSC

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g).

-

Ensure the baseline is stable and flat across the desired temperature range.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity Dimethyl 5-(2-aminoethoxy)isophthalate into an aluminum DSC pan.

-

Hermetically seal the pan to create a closed system.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

DSC Measurement Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to create an inert atmosphere.

-

Temperature Program (Heat-Cool-Heat):

-

Segment 1 (Initial Heat): Equilibrate at 25 °C. Heat from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.

-

Segment 2 (Cool): Hold for 2 minutes. Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Segment 3 (Second Heat): Hold for 2 minutes. Heat from 25 °C to the upper temperature limit again at 10 °C/min.

-

-

-

Data Analysis:

-

Use the data from the second heating scan for analysis to ensure a consistent thermal history.

-

Plot the heat flow (mW) versus temperature (°C). The melting event will appear as an endothermic peak.

-

Melting Point (Tm): Determine the temperature at the peak of the endotherm.

-

Onset Temperature: Determine the extrapolated onset temperature of the melting transition.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to calculate the energy required for the phase transition (reported in J/g).

-

DSC Experimental Workflow Visualization

Caption: A validated workflow for melting point determination using DSC.

Conclusion

The thermodynamic stability and melting point of Dimethyl 5-(2-aminoethoxy)isophthalate are foundational parameters that dictate its potential in advanced applications. While published data on this specific compound is scarce, this guide provides the authoritative framework and detailed experimental protocols necessary for its comprehensive thermal characterization. By employing calibrated TGA and DSC instrumentation as described, researchers can reliably determine the decomposition temperature, melting point, and enthalpy of fusion. These data points are not merely academic; they are essential for informed decision-making in polymer synthesis, drug formulation, and quality control, ensuring the development of safe, stable, and effective end-products.

References

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)

- Open Access Journals. (2024, December 18).

- MDPI. (2020, October 10).

- Taylor & Francis Online. (2007, March 28). Scanning Calorimetry of Aromatic, Difunctional, Unsaturated, and Substituted Acid Esters of Cholesterol.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Thermo Fisher Scientific. (2025, December 24).

- MDPI. (2025, October 15).

- Sigma-Aldrich.

- Guidechem. (2022, September 24).

- ChemicalBook. (2026, January 13). 5-Aminoisophthalic acid | 99-31-0.

- National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- BenchChem. A Comparative Analysis of the Thermal Properties of Long-Chain Esters via Differential Scanning Calorimetry.

- UPCommons. Poly(ethylene terephthalate-co-isophthalate)

- BenchChem. Dimethyl 5-aminoisophthalate: A Promising but Uncharted Precursor for High-Performance Polymers.

- Sigma-Aldrich.

- Wiley Online Library. Synthesis and characterization of aromatic polyamides containing alkylphthalimido pendent groups.

- ResearchGate. (2008).

- Tokyo Chemical Industry. (2025, November 27).

- RSC Publishing. (2017, April 19). Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester.

- PubMed. (2010, January 16).

- Elsevier.

- Frontiers.

- Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT)

- MilliporeSigma. DIMETHYL 5-((3-(2-FURYL)-2-PROPENOYL)AMINO)

- BLD Pharm. 198700-53-7|Dimethyl 5-(2-aminoethoxy)

- Progress in Chemical and Biochemical Research. Thermodynamic and Theoretical solvation parameters for 2-amino-4,5-dimethylthiophene-3-carboxamide(ADTC) in Ethanol and Mixed EtOH-H2O solvents.

- PubMed. (2009, September 15). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 198700-53-7|Dimethyl 5-(2-aminoethoxy)isophthalate|BLD Pharm [bldpharm.com]

- 3. Dimethyl 5-aminoisophthalate 98 99-27-4 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Dimethyl 5-methoxyisophthalate 97 20319-44-2 [sigmaaldrich.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Poly(ethylene terephthalate- co -isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01681F [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of Dimethyl 5-(2-aminoethoxy)isophthalate in Polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Dimethyl 5-(2-aminoethoxy)isophthalate and its Solubility

Dimethyl 5-(2-aminoethoxy)isophthalate is a trifunctional molecule featuring two ester groups and a primary amine, attached to a central aromatic ring. This unique architecture suggests its potential in creating polymers with tailored properties, such as enhanced processability and solubility, which are often challenges with conventional high-performance polymers.[1] In the realm of drug development, molecules with similar functionalities serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

The solubility of a compound is a critical physicochemical property that dictates its behavior in a liquid phase. In practical terms, understanding the solubility of Dimethyl 5-(2-aminoethoxy)isophthalate is essential for:

-

Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction conditions.

-

Purification and Recrystallization: Selecting appropriate solvent systems for effective purification.[5]

-

Formulation Development: Designing stable and effective delivery systems in pharmaceutical applications.

-

Polymer Synthesis: Controlling polymerization kinetics and the final properties of the resulting polymer.[1]

Given the absence of published quantitative data for Dimethyl 5-(2-aminoethoxy)isophthalate, this guide will provide a robust framework for its determination.

Predicted Solubility Profile Based on Structural Analogs

The solubility of a compound is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determining factors. By examining the structure of Dimethyl 5-(2-aminoethoxy)isophthalate and the known solubility of its close analogs, we can make informed predictions about its behavior in various polar organic solvents.

Molecular Structure of Dimethyl 5-(2-aminoethoxy)isophthalate:

The molecule possesses:

-

An aromatic ring, contributing to some non-polar character.

-

Two methyl ester groups, which are polar and can act as hydrogen bond acceptors.

-

An aminoethoxy side chain, containing a primary amine (a hydrogen bond donor and acceptor) and an ether linkage (a hydrogen bond acceptor). This side chain significantly increases the molecule's polarity and hydrogen bonding potential compared to its simpler analogs.

Comparison with Structural Analogs:

| Compound | Relevant Functional Groups | Reported Solubility |

| Dimethyl Isophthalate | Two methyl ester groups on an aromatic ring. | Soluble in ethanol and acetone; limited solubility in water.[6] |

| Dimethyl 5-aminoisophthalate | Two methyl ester groups and a primary amine on an aromatic ring. | Generally soluble in ethyl acetate and dichloromethane; insoluble in water and methanol. A solubility of 5 mg/mL in ethanol has been reported.[5] |

Predicted Solubility of Dimethyl 5-(2-aminoethoxy)isophthalate:

Based on the added polar aminoethoxy group, Dimethyl 5-(2-aminoethoxy)isophthalate is expected to exhibit greater solubility in polar protic and aprotic solvents compared to Dimethyl isophthalate and Dimethyl 5-aminoisophthalate.

-

High Expected Solubility: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are excellent at solvating polar molecules.

-

Moderate to Good Expected Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the solvent molecules. The presence of the non-polar aromatic ring might limit infinite solubility.

-

Low Expected Solubility: In less polar solvents like ethyl acetate and dichloromethane, although it may be more soluble than its parent aminoisophthalate due to the flexible and polar side chain.

-

Very Low to Insoluble: In non-polar solvents like hexane and toluene.

-

Limited but Potentially Higher than Analogs in Water: The aminoethoxy group should increase its aqueous solubility compared to its analogs, though it is still expected to be sparingly soluble.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the equilibrium solubility of Dimethyl 5-(2-aminoethoxy)isophthalate in various polar organic solvents. The shake-flask method is a widely accepted and robust technique for this purpose.[7]

Materials and Equipment

-

Dimethyl 5-(2-aminoethoxy)isophthalate (ensure high purity)

-

Selected polar organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, DMF, DMSO) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like UV-Vis spectrophotometry.

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Figure 1: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of Dimethyl 5-(2-aminoethoxy)isophthalate to a series of vials, each containing a known volume of a different polar organic solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of Dimethyl 5-(2-aminoethoxy)isophthalate. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Data Calculation:

-

From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) determines the solubility. This can be conceptualized through the following steps:

Caption: Figure 2: Thermodynamic cycle of dissolution.

-

Lattice Energy: Energy is required to break the intermolecular forces holding the Dimethyl 5-(2-aminoethoxy)isophthalate molecules together in the crystal lattice (ΔH_lattice). This is an endothermic process.

-

Solvation Energy: Energy is released when the solute molecules interact with the solvent molecules (ΔH_solvation). This is an exothermic process.

The overall enthalpy of solution (ΔH_sol) is the sum of these two enthalpies. For a substance to dissolve, the solvation energy should ideally be comparable to or greater than the lattice energy.

For Dimethyl 5-(2-aminoethoxy)isophthalate in polar organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonding interactions are expected between the solvent's hydroxyl group and the solute's amine, ether oxygen, and ester carbonyl groups. This leads to a favorable solvation energy.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have large dipole moments and can act as hydrogen bond acceptors. They will effectively solvate the Dimethyl 5-(2-aminoethoxy)isophthalate molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amine group. The lack of a strong, ordered hydrogen-bonding network in the solvent itself (compared to water or alcohols) can also favor the dissolution of large, polar molecules.

Summary and Future Directions

While quantitative solubility data for Dimethyl 5-(2-aminoethoxy)isophthalate is not currently published, this guide provides a comprehensive framework for its determination and understanding. Based on its molecular structure and comparison with analogs, it is predicted to be soluble in a range of polar organic solvents, particularly polar aprotic solvents like DMF and DMSO.

The provided step-by-step experimental protocol offers a robust method for researchers to quantitatively determine the solubility profile. This data is invaluable for the successful application of Dimethyl 5-(2-aminoethoxy)isophthalate in both polymer science and pharmaceutical development. Future work should focus on generating this experimental data across a range of temperatures to fully characterize the thermodynamic properties of its dissolution.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

MDPI. (2021, December 17). Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 5-aminoisophthalate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl isophthalate. PubChem. Retrieved from [Link]

-

PMC. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

A Computational Chemist's Guide to the Electronic Properties of Dimethyl 5-(2-aminoethoxy)isophthalate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery, understanding a molecule's electronic structure is not merely an academic exercise; it is a critical step in predicting its behavior in a biological system. The distribution of electrons within a molecule governs its reactivity, polarity, and ability to interact with a target receptor, all of which are fundamental to its pharmacokinetic and pharmacodynamic profile. This guide focuses on Dimethyl 5-(2-aminoethoxy)isophthalate, a molecule with a rich collection of functional groups—esters, an amine, and an aromatic ring—that suggest a complex and potentially valuable electronic character for molecular design.

Through the lens of computational chemistry, specifically Density Functional Theory (DFT), we can dissect the electronic properties of this molecule. DFT offers a powerful balance between computational cost and accuracy, making it a workhorse for chemists and drug developers.[1][2] By calculating and analyzing properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distributions, we can translate the molecule's static structure into a dynamic map of its potential interactions, offering predictive insights that can accelerate and rationalize the drug development process.[3]

Theoretical Foundations: The Quantum Mechanical Approach

At the heart of this guide is Density Functional Theory (DFT), a quantum mechanical method that has become indispensable in computational chemistry.[3] Unlike wavefunction-based methods, DFT determines the electronic structure of a system based on its electron density, a more computationally tractable approach that still captures the effects of electron correlation.[1] This makes it exceptionally well-suited for studying the electronic properties of drug-sized organic molecules.

The choice of a functional and a basis set is paramount for a successful DFT calculation.

-

Functional: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for providing a good balance of accuracy for geometries and energies.[4][5]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G(d), is a common starting point. It is a split-valence basis set, meaning it uses more functions for valence electrons than core electrons, and includes polarization functions (d-orbitals on heavy atoms) to describe non-spherical electron density, which is crucial for molecules with heteroatoms and pi systems.[6][7]

By combining a reliable functional like B3LYP with an adequate basis set like 6-31G(d), we can build a robust computational model to probe the electronic landscape of Dimethyl 5-(2-aminoethoxy)isophthalate.

Computational Protocol: From Structure to Properties

The following protocol outlines a validated, step-by-step workflow for calculating the electronic properties of Dimethyl 5-(2-aminoethoxy)isophthalate using DFT. This workflow is designed to be implemented with standard quantum chemistry software packages like Gaussian, ORCA, or Quantum ESPRESSO.[1]

Step 1: 3D Structure Generation

The initial step is to obtain a three-dimensional structure of the molecule. This can be achieved by:

-

Sketching the molecule in a chemical drawing program (e.g., ChemDraw, MarvinSketch).

-

Converting the 2D drawing to a 3D structure.

-

Performing an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation. The SMILES string for the molecule is COC(=O)c1cc(cc(c1)N)C(=O)OC.

Step 2: Quantum Mechanical Geometry Optimization

The core of the computational process is to find the molecule's lowest energy conformation.

-

Input File Preparation: Create an input file specifying the DFT method (B3LYP), basis set (6-31G(d)), and the initial 3D coordinates.

-

Optimization: Run a geometry optimization calculation. This algorithm iteratively adjusts the atomic positions to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is found.

-

Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate energy calculations.

-

Step 3: Single-Point Energy and Property Calculations

With the optimized geometry, a final, more detailed calculation is performed to obtain the electronic properties of interest.

-

Wavefunction Generation: A single-point energy calculation is run on the optimized structure. This calculation generates the detailed wavefunction and electron density needed for property analysis.

-

Property Keywords: Key analyses are requested using specific keywords in the input file:

-

Population Analysis: POP=NBO to perform Natural Bond Orbital analysis for atomic charges and bond character.[8]

-

Molecular Orbitals: The energies of the HOMO and LUMO are standard outputs of the calculation.

-

Electrostatic Potential: Keywords are used to generate a file (e.g., a .cube file) containing the MEP mapped onto the electron density surface.

-

The overall computational workflow can be visualized as follows:

Caption: Computational workflow for determining electronic properties.

Analysis of Electronic Properties and Their Significance

The output from the DFT calculations provides a wealth of quantitative data. Here, we interpret the most critical electronic properties and their implications for drug development.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[9]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[10]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[11] A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12][13]

| Property | Value (Hartree) | Value (eV) | Significance |

| HOMO Energy | (Calculated Value) | (Calculated Value) | Electron-donating capability; susceptibility to oxidation. |

| LUMO Energy | (Calculated Value) | (Calculated Value) | Electron-accepting capability; susceptibility to reduction. |

| HOMO-LUMO Gap | (LUMO - HOMO) | (LUMO - HOMO) | Indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[14] It is an invaluable tool for understanding and predicting non-covalent interactions, particularly hydrogen bonding and receptor-ligand recognition.[15][16]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for favorable interactions with positive charges (e.g., hydrogen bond donors, metal ions).

-

Positive Regions (Blue): Indicate electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms. These are sites for favorable interactions with negative charges (e.g., hydrogen bond acceptors).

-

Neutral Regions (Green): Indicate areas of low electrostatic potential, often corresponding to nonpolar regions like the aromatic ring.